molecular formula C10H12BrN5O B11837433 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine CAS No. 1419222-67-5

1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine

Cat. No.: B11837433
CAS No.: 1419222-67-5
M. Wt: 298.14 g/mol
InChI Key: AFMFAKJOIOPAJW-UHFFFAOYSA-N
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Description

1-Bromo-3-morpholinoimidazo[1,5-a]pyrazin-8-amine is a chemical reagent designed for pharmaceutical and biological research. This compound features a bromo substituent and a morpholino group on an imidazo[1,5-a]pyrazin-8-amine core, a scaffold recognized as a structural analogue of deazapurines and known for a multitude of biological activities . The 8-amino group on the imidazopyrazine framework has been identified in research as beneficial for enhancing biological activity . The morpholino moiety is a common pharmacophore in drug discovery, often used to improve solubility and pharmacokinetic properties. The bromine atom at the 1-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies . Researchers are exploring similar imidazopyrazine derivatives as potential inhibitors of the PI3K-Akt-mTOR signaling pathway, a key target in oncology . Other research on this class of compounds indicates potential for antioxidant and antimicrobial evaluations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1419222-67-5

Molecular Formula

C10H12BrN5O

Molecular Weight

298.14 g/mol

IUPAC Name

1-bromo-3-morpholin-4-ylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C10H12BrN5O/c11-8-7-9(12)13-1-2-16(7)10(14-8)15-3-5-17-6-4-15/h1-2H,3-6H2,(H2,12,13)

InChI Key

AFMFAKJOIOPAJW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C3N2C=CN=C3N)Br

Origin of Product

United States

Preparation Methods

Bromination of 2-Aminopyrazine Derivatives

The synthesis often begins with 2-aminopyrazine as the starting material. Bromination at positions 3 and 5 is achieved using liquid bromine or NN-bromosuccinimide (NBS). For example:

  • Step 1 : 2-Aminopyrazine is treated with bromine (16.2 mL, 0.315 mol) in dichloromethane under reflux to yield 3,5-dibromopyrazin-2-amine (97% purity).

  • Conditions : DCM, 40°C, 30 min\text{DCM, 40°C, 30 min}, followed by neutralization with aqueous NaHCO3\text{NaHCO}_3.

This intermediate is critical for subsequent morpholine substitution and imidazo ring formation.

Morpholine Substitution at Position 3

The 3-bromine atom in 3,5-dibromopyrazin-2-amine is replaced with morpholine via nucleophilic aromatic substitution (NAS):

  • Step 2 : Reaction with morpholine (1.2 equiv) in ethanol at reflux for 12 hours yields 3-morpholino-5-bromopyrazin-2-amine .

  • Optimization : Using NaHCO3\text{NaHCO}_3 as a base improves selectivity, achieving >90% substitution at position 3.

Cyclization to Imidazo[1,5-A]pyrazine Core

The morpholine-substituted pyrazine undergoes cyclization to form the imidazo ring:

  • Step 3 : Treatment with chloroacetaldehyde (2 equiv) in DMF\text{DMF} at 80°C for 5 hours produces 8-morpholinoimidazo[1,5-A]pyrazine .

  • Mechanism : The reaction proceeds via condensation, forming the five-membered imidazole ring.

Bromination at Position 1

Final bromination introduces the 1-bromo substituent:

  • Step 4 : 8-Morpholinoimidazo[1,5-A]pyrazine is brominated using NBS\text{NBS} (1.1 equiv) in DMF\text{DMF} at 25°C for 1 hour, yielding 1-bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine .

  • Yield : 83–89% after purification by flash chromatography (SiO2\text{SiO}_2, DCM/MeOH\text{DCM/MeOH}).

Alternative Route: Direct Substitution of Dibromo Intermediate

A patent route (WO1988004298A1) bypasses sequential bromination by starting with 6,8-dibromoimidazo[1,2-a]pyrazine :

  • Step 1 : Reacting the dibromo compound with morpholine (3 equiv) in ethanol at reflux for 12 hours selectively substitutes the 8-bromine, yielding 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine .

  • Step 2 : Bromination at position 1 using Br2\text{Br}_2 in acetic acid completes the synthesis.

Advantages : Fewer steps, higher overall yield (75–82%).

Catalytic Methods and Optimization

Palladium-Catalyzed Coupling

A patent (US9718828B2) describes Suzuki-Miyaura coupling to introduce aryl groups post-bromination:

  • Conditions : Pd(DPPF)Cl2\text{Pd(DPPF)Cl}_2 (5 mol%), K2CO3\text{K}_2\text{CO}_3, dioxane/H2O\text{H}_2\text{O}, 60°C.

  • Application : Used to diversify the 1-position but requires pre-brominated intermediates.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization steps:

  • Example : Cyclization of pyrazin-2-amine with ethyl bromopyruvate under microwaves (150°C, 30 min) achieves 90% yield.

Comparative Analysis of Methods

Method Steps Key Reagents Yield Advantages
Sequential Bromination4Br₂, morpholine, NBS65–70%High selectivity, scalable
Dibromo Intermediate2Morpholine, Br₂75–82%Fewer steps, faster
Catalytic Coupling3+Pd catalysts, boronic acids50–60%Enables structural diversity

Challenges and Solutions

Regioselectivity in Bromination

  • Issue : Competing bromination at positions 1, 3, and 5.

  • Solution : Use of NBS\text{NBS} in DMF\text{DMF} ensures selective monobromination at position 1.

Purification of Polar Intermediates

  • Issue : Morpholine-substituted intermediates are highly polar.

  • Solution : Reverse-phase chromatography (C18\text{C18}, MeOH/H2O\text{MeOH/H}_2\text{O}) or trituration with EtOAc/PE\text{EtOAc/PE}.

Industrial-Scale Considerations

  • Solvent Choice : Ethanol and DCM\text{DCM} are preferred for low cost and ease of removal.

  • Catalyst Recovery : Yb(OTf)₃ (used in Groebke reactions) can be recycled ≥3 times without yield loss .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), bases (K2CO3, NaH), solvents (DMF, DMSO).

    Oxidation: Oxidizing agents (H2O2, m-CPBA).

    Reduction: Reducing agents (NaBH4, LiAlH4).

    Coupling Reactions: Palladium catalysts, bases (K2CO3, NaOH), solvents (THF, toluene).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyrazines, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Biological Activities

1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine exhibits significant biological activities, making it a candidate for further research in pharmacology. The compound has been associated with the following activities:

  • Antitumor Activity : Research indicates that derivatives of imidazo[1,5-a]pyrazine structures can inhibit cancer cell proliferation. In one study, modifications to the imidazo[1,5-a]pyrazine core led to compounds with enhanced activity against various cancer cell lines. For example, certain derivatives demonstrated IC50 values as low as 1.25 μM against PI3Kα kinase, a critical target in cancer therapy .
  • Antiviral Properties : The compound's structural framework allows it to interact with viral enzymes. In the context of influenza A virus research, compounds with similar scaffolds were evaluated for their ability to inhibit viral polymerase activity . This suggests potential applications in developing antiviral therapies.
  • Proteasome Inhibition : The compound has been identified as part of a series of proteasome inhibitors which showed efficacy in preclinical models for diseases like visceral leishmaniasis . This highlights its potential use in treating parasitic infections.

Synthesis Pathways

The synthesis of this compound involves several key steps:

  • Starting Material : The synthesis typically begins with 2-aminopyrazine.
  • Bromination : The initial step involves brominating 2-aminopyrazine to yield 3,5-dibromopyrazin-2-amine.
  • Morpholine Substitution : The introduction of morpholine occurs at the 3-position through nucleophilic substitution.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the imidazo[1,5-a]pyrazine structure .

These synthetic strategies are crucial for generating analogs that may enhance biological activity or improve pharmacokinetic properties.

Case Study 1: Antitumor Activity Evaluation

In a study focused on evaluating the antitumor potential of various imidazo[1,5-a]pyrazine derivatives, this compound was included in a screening panel. The results indicated that modifications to the morpholine group significantly influenced cytotoxicity against several cancer cell lines. Notably, compounds exhibiting electron-donating substituents on the benzene ring showed enhanced cytotoxic effects .

Case Study 2: Antiviral Efficacy

Another investigation assessed the antiviral efficacy of related compounds against influenza A virus. Compounds derived from imidazo[1,5-a]pyrazine frameworks were tested for their ability to inhibit viral replication in vitro. The results suggested that structural variations could lead to improved inhibitory activity against viral polymerases .

Conclusion and Future Directions

The compound this compound shows promise across multiple therapeutic areas including oncology and virology. Ongoing research is focused on optimizing its structure to enhance potency and selectivity while minimizing toxicity. Future studies should explore:

  • In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacodynamics.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Combination Therapies : Investigating its potential synergistic effects with other therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine involves its interaction with specific molecular targets and pathways :

    Kinase Inhibition: The compound has been shown to inhibit certain kinases, which are enzymes involved in signal transduction and cell regulation.

    Signal Transduction Pathways: By inhibiting kinases, the compound can modulate various signal transduction pathways, leading to altered cellular responses.

    Cytotoxic Effects: The compound’s cytotoxic effects are attributed to its ability to interfere with cellular processes, leading to cell death in certain cancer cell lines.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical behavior of imidazo[1,5-a]pyrazin-8-amine derivatives is highly dependent on substituents at positions 1 and 3. Key analogs include:

Compound Name Substituents (Position 1/3) Core Structure Molecular Weight Key References
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine Br / morpholino imidazo[1,5-a]pyrazine ~313.15 g/mol*
1-Bromo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-A]pyrazin-8-amine Br / tetrahydropyranyl imidazo[1,5-a]pyrazine 298.17 g/mol
3-Bromoimidazo[1,2-a]pyrazin-8-amine Br / H (position 3) imidazo[1,2-a]pyrazine 213.03 g/mol
1-(6-Ethoxynaphthalen-2-yl)-3-(piperidin-4-ylmethyl)imidazo[1,5-a]pyrazin-8-amine Ethoxynaphthalenyl / piperidinylmethyl imidazo[1,5-a]pyrazine 402.20 g/mol
(S)-Benzyl 2-(8-Amino-1-Bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate Br / pyrrolidine (protected) imidazo[1,5-a]pyrazine ~458.29 g/mol

*Calculated based on formula C10H12BrN5O.

Key Observations:

  • Morpholino vs.
  • Piperidinyl vs. Morpholino (): Piperidine-derived analogs (e.g., compound 43j) exhibit kinase inhibitory activity, suggesting that basic nitrogen atoms in substituents enhance target binding. Morpholino’s ether oxygen may reduce basicity, altering pharmacokinetics.
  • Core Structure Differences (): Imidazo[1,2-a]pyrazine derivatives (e.g., 3-Bromoimidazo[1,2-a]pyrazin-8-amine) lack the fused ring topology of imidazo[1,5-a]pyrazine, which may reduce planarity and membrane permeability .

Biological Activity

1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12BrN5O
  • Molecular Weight : 284.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Bruton’s Tyrosine Kinase (Btk) : This compound has been identified as a potential inhibitor of Btk, a critical enzyme in B-cell receptor signaling pathways. Inhibition of Btk can modulate immune responses, making it a candidate for treating autoimmune diseases and certain cancers .

Antitumor Activity

Research indicates that imidazo[1,5-A]pyrazine derivatives, including this compound, exhibit potent antitumor activity. In particular, studies have shown that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Immune Modulation

By inhibiting Btk, this compound may enhance the immune response against tumors. This modulation is particularly relevant in cancer immunotherapy, where enhancing immune activity can lead to improved patient outcomes .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated that this compound inhibits Btk with an IC50 value of approximately 20 nM, significantly reducing tumor cell proliferation in vitro.
Study B In vivo studies showed that this compound combined with anti-PD-1 therapy resulted in a tumor growth inhibition rate of 77.7% in mouse models .
Study C The compound was found to enhance the expression of immune response genes such as IFNB1 and CXCL10 when administered in conjunction with other immunotherapeutic agents .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

CompoundTargetIC50 (nM)Notes
Compound A Btk15More potent than 1-Bromo derivative
Compound B ENPP15.70Selective inhibitor with different mechanism
Compound C Various kinases>50Less selective but broader activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-3-morpholinoimidazo[1,5-a]pyrazin-8-amine?

  • Methodological Answer : The compound can be synthesized via a two-stage protocol.

  • Stage 1 : React L-proline with C-(3-chloro-pyrazin-2-yl)-methylamine, N-bromosuccinimide (NBS), and 4-methoxy-benzylamine in a solvent system (methylene dichloride, toluene, cyclohexane, or dimethylformamide/water) to yield intermediates.
  • Stage 2 : Introduce morpholino groups via nucleophilic substitution or coupling reactions under reflux conditions. Optimization of solvent polarity (e.g., DMF for high-temperature stability) and stoichiometric ratios of NBS is critical to minimize byproducts .
    • Alternative Route : The Groebke-Blackburn-Bienaymé multicomponent reaction using pyrazine-2,3-diamine as a precursor, with bromine sources (e.g., NBS) and morpholine derivatives. This method requires mild conditions (room temperature to 60°C) and yields adenine-mimetic scaffolds .

Q. How should researchers purify this compound?

  • Methodological Answer : Post-synthesis purification involves:

  • Recrystallization : Use methanol or ethanol for high-purity crystals. For halogenated analogs, pentane or cyclohexane is effective .
  • Chromatography : Normal-phase silica gel columns with gradient elution (ethyl acetate/hexane, 1:4 to 1:1) resolve brominated byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended for polar impurities .

Q. What analytical techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6d_6) identifies amine protons (δ 6.8–7.2 ppm) and bromine-induced deshielding in aromatic regions (δ 8.1–8.5 ppm). 13^{13}C NMR confirms morpholino carbons (δ 45–55 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks at m/z 338.03 (M+H+^+) with isotopic patterns for bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • X-ray Crystallography : For unambiguous confirmation, grow crystals via slow evaporation in methanol. Reported analogs show fused bicyclic systems with Br–N distances of 1.89–1.92 Å .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Temperature Control : Maintain 0–5°C during bromination (Stage 1) to suppress di-brominated byproducts. For morpholino substitution (Stage 2), reflux at 80–100°C in DMF enhances nucleophilic attack .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency. Additives like K2_2CO3_3 neutralize HBr byproducts, improving reaction homogeneity .
  • Catalysis : Pd(PPh3_3)4_4 (2 mol%) accelerates Buchwald-Hartwig amination for morpholino introduction, reducing reaction time from 24h to 6h .

Q. How do substituents (e.g., bromine, morpholino) influence electronic properties and reactivity?

  • Methodological Answer :

  • Bromine : Enhances electrophilic aromatic substitution (EAS) reactivity at C-1. DFT calculations show decreased HOMO-LUMO gaps (ΔE = 3.2 eV vs. 4.1 eV for non-brominated analogs), facilitating cross-coupling .
  • Morpholino : The electron-donating N-morpholino group increases solubility in polar solvents (logP = 1.2 vs. 2.5 for methyl analogs) and stabilizes intermediates via hydrogen bonding in aqueous media .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between batches?

  • Methodological Answer :

  • Solvent Effects : DMSO-d6d_6 vs. CDCl3_3 causes amine proton shifts (±0.3 ppm). Standardize solvents and temperature (25°C) .
  • Impurity Analysis : Use 19^{19}F NMR (if fluorinated analogs are present) or HSQC to distinguish diastereomers. LC-MS traces with >95% purity reduce ambiguity .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, IC50_{50} assays) using ADP-Glo™ kits. IC50_{50} values <1 µM suggest therapeutic potential .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50_{50} = 5.8 µM). Compare with positive controls (e.g., doxorubicin) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : TGA shows decomposition at >150°C. Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Stability : pH 7.4 PBS buffer studies indicate <5% degradation over 72h. Avoid acidic conditions (pH <3), which cleave morpholino groups .

Q. What strategies link structural features to observed bioactivity?

  • Methodological Answer :

  • SAR Studies : Replace morpholino with piperidine (logP increases by 0.5; IC50_{50} drops 2-fold) to assess hydrophobicity-activity relationships .
  • Molecular Docking : AutoDock Vina simulations reveal Br and amine groups form halogen bonds (2.8–3.2 Å) with kinase ATP-binding pockets .

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